molecular formula C16H16BrNO3 B2858768 2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide CAS No. 1396884-13-1

2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide

Cat. No. B2858768
CAS RN: 1396884-13-1
M. Wt: 350.212
InChI Key: VQIRLDIWTFLVBX-UHFFFAOYSA-N
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Description

2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential therapeutic effects. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been studied in depth.

Scientific Research Applications

Synthesis and Chemical Reactivity

Palladium(0)-catalyzed cyclization techniques involving bromoallenes, propargyl chlorides, and carbonates bearing hydroxy and benzamide groups have been developed to stereoselectively produce functionalized tetrahydrofuran. These methodologies rely on the relative configuration of the benzamide and leaving groups, showcasing the compound's application in the synthesis of biologically active marine natural products like pachastrissamine (jaspine B) through a bis-cyclization approach (Inuki et al., 2010). Similarly, the Diels-Alder reaction and subsequent modifications provide a route to stereoselective synthesis of aminobromocyclitol derivatives from furan, highlighting the compound's versatility in constructing complex molecules with high stereoselectivity (Reynard et al., 1991).

Biological Activities and Pharmacological Potential

The unique structure of 2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide and related compounds have been implicated in various biological and pharmacological studies. For instance, compounds showing biological activity include "N-mustards" like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which belong to a class demonstrating notable pharmacological properties (Galešić & Vlahov, 1990). Additionally, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion to 2-(furan-2-yl)benzo[e][1,3]benzothiazole exemplifies the compound's application in generating molecules capable of undergoing electrophilic substitution reactions, further demonstrating its utility in creating bioactive molecules (Aleksandrov et al., 2017).

properties

IUPAC Name

2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-13-5-2-1-4-12(13)15(19)18-10-16(20,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,20H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIRLDIWTFLVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide

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